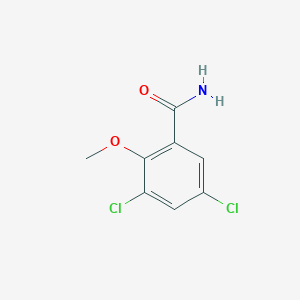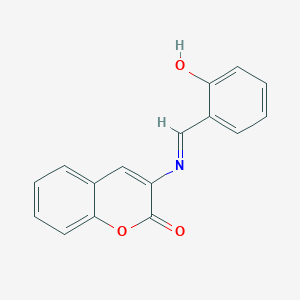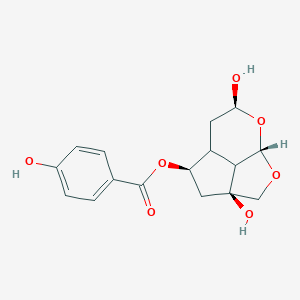
N-benzyl-4-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-hydroxybutanamide (NBHBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBHBA is a derivative of gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter in the brain. NBHBA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-benzyl-4-hydroxybutanamide is not fully understood. However, it is believed to act on the GHB receptor, which is a subtype of the GABA receptor. N-benzyl-4-hydroxybutanamide has been shown to increase GABAergic neurotransmission, leading to its potential as a treatment for alcohol and drug addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
N-benzyl-4-hydroxybutanamide has been shown to have various biochemical and physiological effects. In animal models, N-benzyl-4-hydroxybutanamide has been shown to increase GABAergic neurotransmission, leading to reduced alcohol consumption and withdrawal symptoms. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective effects, including reducing neuronal damage and inflammation in animal models of traumatic brain injury and stroke. N-benzyl-4-hydroxybutanamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-4-hydroxybutanamide in lab experiments is its potential as a treatment for alcohol and drug addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective and anti-inflammatory properties, making it a useful tool for studying the mechanisms of traumatic brain injury and inflammatory bowel disease. However, one limitation of using N-benzyl-4-hydroxybutanamide in lab experiments is its potential toxicity and side effects, which may affect the validity of the results.
Zukünftige Richtungen
There are several future directions for N-benzyl-4-hydroxybutanamide research, including its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-4-hydroxybutanamide for its potential use as a treatment for alcohol and drug addiction. Furthermore, the development of novel synthesis methods and purification techniques may improve the yield and purity of N-benzyl-4-hydroxybutanamide, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-hydroxybutanamide has been used in various scientific research applications, including its potential as a treatment for alcohol and drug addiction, as well as its neuroprotective and anti-inflammatory properties. N-benzyl-4-hydroxybutanamide has been shown to reduce alcohol consumption and withdrawal symptoms in animal models, indicating its potential as a treatment for alcohol addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. N-benzyl-4-hydroxybutanamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Eigenschaften
Produktname |
N-benzyl-4-hydroxybutanamide |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-benzyl-4-hydroxybutanamide |
InChI |
InChI=1S/C11H15NO2/c13-8-4-7-11(14)12-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) |
InChI-Schlüssel |
OTMXCBMQBZIPSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCCO |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)

![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)


